1,1,2-Trichloropropan-1-ol

Description

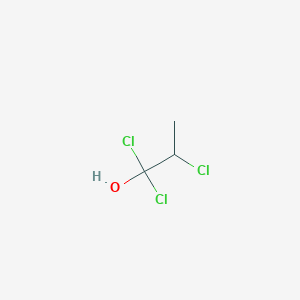

Structure

2D Structure

3D Structure

Properties

CAS No. |

230950-79-5 |

|---|---|

Molecular Formula |

C3H5Cl3O |

Molecular Weight |

163.43 g/mol |

IUPAC Name |

1,1,2-trichloropropan-1-ol |

InChI |

InChI=1S/C3H5Cl3O/c1-2(4)3(5,6)7/h2,7H,1H3 |

InChI Key |

GHFQLVDCWGZPGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(O)(Cl)Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 1,1,2 Trichloropropan 1 Ol

Fundamental Organic Reaction Pathways

The chemical behavior of 1,1,2-trichloropropan-1-ol is dictated by the interplay of its functional groups: a hydroxyl group and three chlorine atoms. These features allow it to participate in a range of organic reactions, including nucleophilic substitutions, eliminations, and redox transformations.

Nucleophilic Substitution Kinetics and Stereochemistry

Nucleophilic substitution reactions involving chlorinated alcohols can proceed through different mechanisms, primarily S(_N)1 and S(_N)2 pathways. The specific mechanism is influenced by the structure of the alcohol, the nature of the nucleophile, and the reaction conditions. fiveable.me For secondary alcohols like this compound, both S(_N)1 and S(_N)2 reactions are possible.

In an S(_N)1 reaction, the rate-determining step is the formation of a carbocation intermediate. askthenerd.com The stability of this carbocation is a key factor. The presence of electron-withdrawing chlorine atoms on the adjacent carbon can destabilize the carbocation, potentially slowing down the S(_N)1 pathway. Conversely, in an S(_N)2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs, in a concerted step. askthenerd.com The steric hindrance around the reaction center is a critical factor for S(_N)2 reactions.

The stereochemistry of nucleophilic substitution at a chiral center is a crucial aspect. In the case of an S(_N)2 reaction, an inversion of configuration at the chiral carbon is typically observed. An S(_N)1 reaction, proceeding through a planar carbocation intermediate, would be expected to lead to a racemic mixture of products.

| Factor | S(_N)1 Pathway | S(_N)2 Pathway |

| Substrate Structure | Favored by stable carbocations (tertiary > secondary) | Favored by less sterically hindered substrates (primary > secondary) |

| Nucleophile | Nucleophile strength is not a major factor in the rate | Favored by strong nucleophiles |

| Leaving Group | A good leaving group is essential | A good leaving group is essential |

| Solvent | Favored by polar protic solvents that can stabilize the carbocation intermediate | Favored by polar aprotic solvents |

Eliminations and Rearrangements in Chlorinated Propanols

Chlorinated propanols can undergo elimination reactions, typically E1 or E2, to form alkenes. askthenerd.com In an E2 reaction, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. askthenerd.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. The presence of multiple chlorine atoms can influence the acidity of neighboring protons, potentially facilitating elimination.

E1 eliminations proceed through a carbocation intermediate, similar to S(_N)1 reactions, and often compete with them. msu.edu The stability of the carbocation is again a determining factor. askthenerd.com

Rearrangements, such as hydride or alkyl shifts, can also occur, particularly if a more stable carbocation can be formed as an intermediate. In the context of this compound, the potential for rearrangements would depend on the specific reaction conditions and the stability of the possible rearranged carbocations. For instance, the rearrangement of α-furan propanol (B110389) can occur during chlorination reactions. google.com

Oxidative and Reductive Transformations

The hydroxyl group of this compound can be oxidized to a carbonyl group. The product of such an oxidation would be 1,1,2-trichloropropan-1-one. Common oxidizing agents can be employed for this transformation. For example, (S)-1-chloro-2-propanol can be oxidized to (S)-1-chloro-2-propanone using agents like potassium permanganate (B83412) or chromium trioxide.

Reductive transformations of chlorinated propanols can involve the removal of chlorine atoms or the reduction of the hydroxyl group. Reductive dechlorination can be achieved using various reducing agents and is a key process in the degradation of chlorinated pollutants. researchgate.net For example, the reduction of 1,2,3-trichloropropane (B165214) can lead to various products, including propene, through different reductive pathways. rug.nl The reduction of the hydroxyl group to a hydrogen atom is also a possibility, though it generally requires harsher conditions.

The reaction of chlorine atoms with propanols has been studied, revealing that the reaction proceeds via abstraction of hydrogen atoms to form radical intermediates. nih.govacs.orgrsc.org These radicals can then undergo further reactions, including oxidation.

Enzymatic Reaction Mechanisms Involving Halogenated Propanols

Enzymes play a crucial role in the metabolism and detoxification of halogenated compounds. Specific enzymes, such as haloalkane dehalogenases, are capable of cleaving carbon-halogen bonds, initiating the degradation of these often-recalcitrant molecules.

Haloalkane Dehalogenase Catalysis of Carbon-Halogen Bonds

Haloalkane dehalogenases are a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide range of halogenated aliphatic compounds. nih.govacs.orguniprot.orgresearchgate.net The reaction results in the formation of an alcohol, a halide ion, and a proton. uniprot.orgresearchgate.net These enzymes are of significant interest for their potential applications in bioremediation. researchgate.net

The catalytic mechanism of haloalkane dehalogenases typically involves a catalytic triad (B1167595) of amino acid residues in the active site. muni.cz The reaction proceeds via a covalent alkyl-enzyme intermediate. nih.govacs.orgmuni.cz A nucleophilic residue, often an aspartate, attacks the carbon atom bearing the halogen, leading to the cleavage of the carbon-halogen bond and the formation of the intermediate. muni.cz Subsequently, a water molecule, activated by a histidine residue, hydrolyzes the intermediate, releasing the alcohol product and regenerating the enzyme for another catalytic cycle. muni.cz

Studies on the haloalkane dehalogenase from Rhodococcus rhodochrous (DhaA) have shown that it can act on a variety of halopropanes. nih.govacs.org Kinetic analyses have revealed that product release can be the rate-limiting step in the catalytic cycle for some substrates. nih.govacs.org

| Step | Description |

| 1. Substrate Binding | The halogenated alkane enters the enzyme's active site. |

| 2. Nucleophilic Attack | A nucleophilic residue (e.g., Aspartate) attacks the carbon-halogen bond. muni.cz |

| 3. Formation of Alkyl-Enzyme Intermediate | A covalent bond is formed between the substrate and the enzyme, and the halide is released. nih.govacs.orgmuni.cz |

| 4. Hydrolysis | A water molecule, activated by a catalytic base (e.g., Histidine), attacks the intermediate. muni.cz |

| 5. Product Release | The resulting alcohol product is released, regenerating the enzyme. nih.govacs.org |

Molecular Basis of Enantioselectivity in Enzymatic Hydrolysis

Many enzymes, including haloalkane dehalogenases and lipases, exhibit enantioselectivity, meaning they preferentially act on one enantiomer of a chiral substrate. tandfonline.commdpi.com This property is of great importance for the production of enantiomerically pure compounds, which are valuable in the pharmaceutical and fine chemical industries. researchgate.net

The molecular basis of enantioselectivity lies in the three-dimensional structure of the enzyme's active site. The specific arrangement of amino acid residues creates a chiral environment that interacts differently with the two enantiomers of a substrate. This differential interaction can lead to a more favorable binding and/or a lower activation energy for the reaction of one enantiomer over the other.

For haloalkane dehalogenases, the orientation of the substrate within the active site is crucial for determining which enantiomer will react. muni.cznih.gov Molecular modeling studies have shown that for substrates like 1,2,3-trichloropropane, different binding modes can lead to the preferential formation of one enantiomeric product over the other. muni.cznih.gov The interaction of the substrate with specific residues, such as those that stabilize the leaving halide ion, plays a key role in this selection process. muni.cz

Similarly, lipases can be used for the enantioselective hydrolysis of esters of chiral alcohols. tandfonline.comnih.gov The selectivity is influenced by the nature of the lipase, the substrate, and the reaction conditions. tandfonline.com

Computational Chemistry and Theoretical Studies on 1,1,2 Trichloropropan 1 Ol

Quantum Chemical Investigations

Quantum chemical methods are pivotal in elucidating the electronic properties and reaction mechanisms of molecules like 1,1,2-Trichloropropan-1-ol. These calculations offer deep insights into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For chlorinated alcohols like this compound, DFT calculations can determine key parameters such as bond lengths, bond angles, and charge distributions, which in turn dictate the molecule's reactivity.

Theoretical studies on related chlorinated compounds, such as chloromethanol (B13452849) and dichloromethanol (B14675293), demonstrate that the arrangement and number of chlorine atoms significantly influence the electronic structure and subsequent reactivity. nih.gov For instance, the strong electron-withdrawing nature of chlorine atoms can create electron-deficient carbon centers, making them susceptible to nucleophilic attack. DFT calculations on various isomers of chlorinated propanols would reveal the relative stabilities and electronic properties. While specific DFT data for this compound is not abundant in public literature, the principles from studies on other chlorinated alcohols are applicable. For example, DFT has been used to study the chlorination of cyclic alcohols, providing insights into stereoselectivity and reaction mechanisms that are influenced by the electronic environment. nih.govacs.org

Table 1: Representative Theoretical Data for Chlorinated Alcohols

| Compound | Method | Calculated Property | Value |

| Dichloromethanol | Ab initio | Decomposition Rate Constant | High |

| Formyl Chloride | Ab initio | Aqueous Decomposition Rate | ~10^4 s⁻¹ nih.gov |

| l-Menthol (Chlorination) | DFT | Product Configuration | Retention nih.gov |

This table presents data for related chlorinated compounds to illustrate the application of computational methods, as direct data for this compound is limited.

Calculation of Reaction Energetics and Transition States

Quantum chemical calculations are crucial for mapping the potential energy surfaces of chemical reactions, including the identification of transition states and the determination of reaction energetics (activation energies and reaction enthalpies). For this compound, potential reactions include oxidation, reduction, and dehydrochlorination.

Studies on the degradation of 1,2,3-trichloropropane (B165214), a related compound, have utilized electronic structure methods to calculate the reaction energies for various degradation pathways, such as reductive dechlorination and dehydrochlorination. nih.gov These calculations have shown that while several degradation reactions are thermodynamically favorable, the initial electron transfer step can have a high activation barrier. nih.gov Similarly, ab initio investigations into the water-assisted decomposition of chloromethanol and dichloromethanol have successfully calculated activation free energies and reaction rate constants that align with experimental observations. nih.gov These studies highlight the importance of computational chemistry in understanding the stability and degradation pathways of chlorinated alcohols.

Theoretical Studies on Microsolvation Effects in Chlorination

The surrounding solvent molecules can significantly influence the reaction rates and mechanisms of chemical transformations. Theoretical studies on microsolvation, where a small number of explicit solvent molecules are included in the quantum chemical calculation, provide a more accurate picture of reactions in solution.

A study on the chlorination of simple alcohols like methanol (B129727), ethanol (B145695), and propanol (B110389) using DFT combined with a polarizable continuum model (PCM) and explicit water molecules has investigated the effect of hydration on the SN2 reaction mechanism. This research demonstrated that the presence of water molecules stabilizes the transition state and influences the reaction barrier. acs.org Such studies are vital for understanding the behavior of this compound in aqueous environments, which is relevant to its environmental fate and potential remediation strategies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

Ligand-Enzyme Interactions and Product Release Pathways

While there are no specific studies on the interaction of this compound with enzymes, research on the enzymatic degradation of the related compound 1,2,3-trichloropropane by haloalkane dehalogenases offers valuable insights. researchgate.net In these studies, MD simulations have been used to investigate the binding of the substrate in the enzyme's active site and the subsequent release of the product, an isomer of dichloropropanol.

Conformational Dynamics of Chlorinated Alcohols

The biological activity and reactivity of flexible molecules like this compound are often dependent on their conformational preferences. MD simulations are a powerful tool to explore the conformational landscape of such molecules.

Intermolecular Interactions in Condensed Phases

The behavior of this compound in its liquid or solid state is governed by a network of intermolecular forces. While specific computational studies focusing exclusively on the condensed-phase interactions of this compound are not extensively documented in publicly available research, we can infer its behavior based on its molecular structure and from computational studies of analogous molecules. The primary intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The structure of this compound, with its hydroxyl (-OH) group and multiple chlorine-carbon bonds, allows for a variety of interactions. The hydroxyl group is a key participant in forming strong hydrogen bonds, where the hydrogen atom acts as a hydrogen bond donor and the oxygen atom can act as a hydrogen bond acceptor. The highly electronegative chlorine atoms create significant partial positive charges on the carbon atoms they are attached to and partial negative charges on themselves, leading to dipole-dipole interactions.

Computational models, such as those used in molecular dynamics (MD) simulations, are essential for dissecting these complex interactions. These simulations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. Force fields like COMPASS are optimized for condensed-phase applications and can predict thermophysical properties by accurately modeling both intramolecular and intermolecular forces, including van der Waals and electrostatic interactions. biomolmd.org For accurate predictions, these force fields are parameterized using both high-level ab initio calculations and experimental data for a wide range of organic molecules. biomolmd.org

Studies on related compounds, such as the enzymatic degradation of 1,2,3-trichloropropane to 2,3-dichloropropane-1-ol, provide insights into the types of interactions these molecules can form. For instance, molecular simulations of the haloalkane dehalogenase enzyme have shown that the hydroxyl group of the alcohol product can form hydrogen bonds, and that both electrostatic and van der Waals interactions are crucial for the molecule's orientation and movement within the enzyme's active site. muni.czcaver.cz In these enzymatic systems, water molecules have been shown to play a critical role by interacting with the substrate and forming hydrogen bonds, which facilitates the chemical reaction and subsequent product release. caver.czmuni.cz

The primary interactions involving this compound in a condensed phase are summarized in the table below.

| Interaction Type | Participating Functional Groups | Description |

| Hydrogen Bonding | Hydroxyl (-OH) group | The hydrogen atom of the hydroxyl group can form a strong hydrogen bond with the oxygen atom of a neighboring molecule. This is a dominant interaction influencing properties like boiling point and viscosity. |

| Dipole-Dipole Interactions | Carbon-Chlorine (C-Cl) bonds, Carbon-Oxygen (C-O) bond | The significant difference in electronegativity between carbon, chlorine, and oxygen atoms creates polar bonds and a net molecular dipole moment. These dipoles align in the condensed phase, contributing to the cohesive energy of the substance. |

| Van der Waals Forces (London Dispersion Forces) | Entire molecule | These are weak, transient forces arising from temporary fluctuations in electron density. The large number of electrons in the three chlorine atoms contributes to more significant dispersion forces. |

Advanced Analytical Characterization of 1,1,2 Trichloropropan 1 Ol and Its Derivatives

Spectroscopic Techniques for Molecular Structure Analysis

Spectroscopic methods provide fundamental insights into the molecular framework of 1,1,2-trichloropropan-1-ol and its derivatives by probing the interactions of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1,1,2-trichloropropane (B166545), a related compound, the ¹H NMR spectrum shows distinct signals that can be assigned to its different protons. chemicalbook.comchegg.com The signal at approximately 5.85 ppm corresponds to the proton on the carbon bearing two chlorine atoms, appearing as a doublet. chegg.com The proton on the adjacent carbon, which is bonded to one chlorine atom, resonates around 4.34 ppm and presents as a more complex multiplet due to coupling with neighboring protons. chegg.com The methyl group protons appear as a doublet around 1.69 ppm. chemicalbook.com

Derivatives of this compound also exhibit characteristic NMR spectra. For instance, the ¹H NMR spectrum of (R)-1,1,1-trichloropropan-2-ol, an isomer, shows a quartet at 4.28 ppm for the CHOH proton and a doublet at 1.52 ppm for the methyl protons. The ¹³C NMR spectrum of this compound displays signals at 104.5 ppm for the CCl₃ carbon, 79.2 ppm for the CHOH carbon, and 17.7 ppm for the methyl carbon.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 1,1,1-Trichloropropan-2-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHOH | 4.28 (q) | 79.2 |

| CH₃ | 1.52 (d) | 17.7 |

| CCl₃ | - | 104.5 |

Infrared (IR) Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint." For alcohols like this compound, a prominent and broad absorption band is expected in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration and is broadened by hydrogen bonding. docbrown.info The IR spectrum of the related compound 1,1,2-trichloropropane shows characteristic C-H stretching absorptions around 2900 cm⁻¹. nist.gov For (R)-1,1,1-trichloropropan-2-ol, the IR spectrum shows a broad O-H stretch at 3332 cm⁻¹, a C-O stretch at 1160 cm⁻¹, and a C-Cl stretch at 791 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for (R)-1,1,1-Trichloropropan-2-ol

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | 3332 (broad) |

| C-O | Stretching | 1160 |

| C-Cl | Stretching | 791 |

Chromatographic and Mass Spectrometric Identification

Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and fragmentation of molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. etamu.edu It allows for the separation of this compound from impurities and its subsequent identification based on its mass spectrum. The mass spectrum is generated by ionizing the molecule and detecting the mass-to-charge ratio of the resulting fragments. etamu.edu This fragmentation pattern serves as a molecular fingerprint. etamu.edu For the related compound 1,1,2-trichloropropane, the most abundant peak (base peak) in its mass spectrum is observed at an m/z of 63. nih.gov

In the analysis of drinking water, GC-MS has been used to identify various halogenated hydrocarbons, including 1,1,2-trichloropropane. epa.gov The technique is also critical in monitoring the biodegradation of related pollutants like 1,2,3-trichloropropane (B165214), where it is used to identify metabolites such as 2,3-dichloropropane-1-ol. researchgate.net The mass spectrum of propan-1-ol, a simpler alcohol, shows a molecular ion peak at m/z 60 and a characteristic fragment at m/z 31, corresponding to [CH₂OH]⁺. docbrown.infosavemyexams.com

Chiral Chromatography for Enantiomeric Composition Determination

Since this compound is a chiral molecule, it exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Chiral chromatography is a specialized technique used to separate these enantiomers. gcms.cz This is often achieved using columns with a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. gcms.czmerckmillipore.com

Supercritical fluid chromatography (SFC) has emerged as an effective method for chiral separations, offering advantages like faster analysis times and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC). lcms.czmdpi.com For instance, the enantiomers of various chiral pesticides have been successfully separated using SFC with chiral columns. lcms.cz The choice of the chiral stationary phase, such as those based on derivatized cyclodextrins or polysaccharides, is critical for achieving successful enantiomeric resolution. gcms.czhplc.eu The enantiomeric excess of compounds like (R)-1,1,1-trichloropropan-2-ol has been determined by GC analysis on a chiral column after derivatization.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Crystal Structure Determination of Chlorinated Propanol (B110389) Derivatives

The precise determination of the three-dimensional arrangement of atoms within a crystal is paramount in understanding the chemical and physical properties of a compound. For chlorinated propanols and their derivatives, single-crystal X-ray diffraction is the definitive method for elucidating their solid-state structures. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively influence the macroscopic properties of the material.

Research into the crystal structures of various chlorinated compounds reveals detailed insights into their molecular geometry and packing. For instance, the analysis of halogenated heterocyclic compounds and other substituted organic molecules provides a framework for understanding how chlorine atoms participate in intermolecular interactions, such as hydrogen bonds and halogen bonds, which dictate the crystal packing.

Detailed Research Findings

The crystal structures of several complex chlorinated organic molecules have been successfully determined, providing valuable data on their solid-state conformation and intermolecular interactions.

For example, the crystal structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine has been elucidated. asianpubs.orgnih.gov The compound crystallizes in the orthorhombic system with the space group Pbcm. asianpubs.orgnih.gov The analysis revealed a planar pyridine (B92270) ring and weak intramolecular C-H···Cl hydrogen bonds. asianpubs.orgnih.gov

In another study, the molecular and crystal structure of 9,12-dichloro-ortho-carborane was determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net This compound was found to be nearly isostructural with its dibromo analog, with the crystal packing characterized by layers of molecules connected through weak hydrogen and halogen bonds. mdpi.comresearchgate.net

The investigation of more complex structures, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine , demonstrates the power of single-crystal X-ray diffraction in confirming the structure of novel compounds. nih.govresearchgate.net The analysis confirmed the chair conformation of the piperidine (B6355638) ring and identified several intermolecular hydrogen bonds stabilizing the crystal packing. nih.gov

Furthermore, studies on halogen-substituted 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides have shown that these molecules can form stable solvates, a phenomenon important to consider during crystallization. nih.gov The crystal structure of a 4-bromo-substituted derivative, for instance, was successfully characterized. nih.gov

These examples underscore the importance of X-ray crystallography in providing definitive structural proof and detailed geometric parameters for chlorinated organic compounds. The crystallographic data from these studies are summarized in the tables below.

Interactive Data Tables

Crystallographic Data for 2,3,6-Trichloro-5-(trichloromethyl)pyridine asianpubs.orgnih.gov

| Parameter | Value |

| Formula | C₆HCl₆N |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 8.3100 (17) |

| b (Å) | 17.018 (3) |

| c (Å) | 7.3160 (15) |

| Volume (ų) | 1034.6 (4) |

| Z | 4 |

Crystallographic Data for 9,12-dichloro-ortho-carborane mdpi.comresearchgate.net

| Parameter | Value |

| Formula | C₂H₁₀B₁₀Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.153(2) |

| b (Å) | 14.156(3) |

| c (Å) | 12.019(3) |

| β (˚) | 94.01(2) |

| Volume (ų) | 1213.3(6) |

| Z | 4 |

Crystallographic Data for (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine nih.govresearchgate.net

| Parameter | Value |

| Formula | C₂₄H₂₁Cl₅N₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.766(8) |

| b (Å) | 13.701(9) |

| c (Å) | 16.101(11) |

| α (˚) | 92.646(12) |

| β (˚) | 101.004(12) |

| γ (˚) | 90.831(7) |

| Volume (ų) | 2539.4(3) |

| Z | 4 |

Synthetic Applications and Intermediate Utility of 1,1,2 Trichloropropan 1 Ol

Precursor in Organic Synthesis

There is a lack of specific studies detailing the use of 1,1,2-trichloropropan-1-ol as a direct precursor in organic synthesis. While related compounds are utilized, the direct application of this specific isomer remains underexplored in the available literature.

Role in the Elaboration of Functionalized Organic Molecules

Currently, there are no well-documented examples of this compound being used for the elaboration of functionalized organic molecules. The focus of existing research is on the transformation of other trichloropropane (B3392429) isomers. For instance, studies have shown the conversion of 1,2,3-trichloropropane (B165214) to other compounds, but not via this compound as an intermediate.

Development of Novel Synthetic Building Blocks

The development of novel synthetic building blocks from this compound is not a topic that has been significantly addressed in the available scientific literature. The potential of this compound as a versatile starting material for creating new molecular scaffolds has not been realized or reported in detail.

Environmental Fate and Degradation of Chlorinated Propanols

Abiotic Transformation Processes

The abiotic degradation of 1,2,3-Trichloropropane (B165214) (TCP) is generally a slow process under typical environmental conditions, contributing to its persistence in soil and groundwater nih.govdtic.mil. However, under specific chemical conditions, several transformation pathways can occur.

Hydrolysis of TCP is exceptionally slow under ambient pH and temperature, with an estimated half-life in the order of hundreds of years at 25°C and pH 7 nih.gov. The process is favored by alkaline conditions and higher temperatures. Base-catalyzed hydrolysis becomes a more significant degradation pathway under conditions such as those found in in-situ thermal remediation dtic.mil.

The primary hydrolysis product at elevated temperatures is 2,3-dichloro-1-propene, which can be further converted to 2-chloro-2-propen-1-ol nih.gov. Theoretical calculations have indicated that various transformations, including nucleophilic substitution by hydroxide ions (hydrolysis), are thermodynamically favorable, although kinetically limited under normal environmental conditions researchgate.net.

Table 1: Hydrolysis Data for 1,2,3-Trichloropropane (TCP)

| Condition | Half-life (t½) | Pathway | Reference |

|---|---|---|---|

| Ambient (25°C, pH 7) | Hundreds of years | Negligible | nih.gov |

Note: This interactive table is based on qualitative descriptions of TCP's reactivity.

Direct photolysis of TCP is not considered a significant environmental degradation process because it does not absorb light at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum cdc.gov. However, indirect photochemical degradation can occur in the atmosphere. The primary atmospheric degradation process for TCP is its reaction with photochemically produced hydroxyl radicals (•OH) cdc.gov. This vapor-phase reaction is slow, leading to an estimated atmospheric half-life of 15 to 30 days cdc.gov.

Reductive dechlorination using zero-valent metals, particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), has been extensively studied for the remediation of TCP-contaminated groundwater.

While standard ZVI is largely ineffective, giving only slow dechlorination rates, more reactive forms like nano-scale ZVI show quantifiable, albeit still slow, reduction of TCP dtic.mil. In contrast, zero-valent zinc (ZVZ) has demonstrated significantly faster degradation rates for TCP compared to iron nih.gov. The reaction with ZVZ proceeds without the detection of problematic intermediates such as 1,2-dichloropropane or 3-chloro-1-propene nih.gov. The reactivity of ZVZ is, however, influenced by solution chemistry, including pH and the presence of other groundwater solutes that can affect the metal's surface properties nih.gov.

Table 2: Reductive Dechlorination of 1,2,3-Trichloropropane (TCP) by Zero-Valent Metals

| Metal | Reactivity with TCP | Key Findings | Reference |

|---|---|---|---|

| Zero-Valent Iron (ZVI) | Slow | Standard construction-grade iron is largely ineffective. | dtic.mil |

| Nano Zero-Valent Iron (nZVI) | Quantifiable but slow | Offers improved performance over bulk ZVI. | dtic.mil |

This interactive table summarizes the comparative reactivity of different zero-valent metals with TCP.

Biotransformation and Biodegradation Mechanisms

The biotransformation of TCP is a critical area of research for developing bioremediation strategies. While TCP is highly recalcitrant to natural biodegradation, several microbial pathways have been identified and engineered nih.gov.

No known natural microorganisms can use TCP as a sole source of carbon and energy for growth under aerobic conditions nih.gov. However, cometabolic degradation has been observed. Propane-oxidizing bacteria, which express propane (B168953) monooxygenase, have been shown to cometabolically degrade TCP researchgate.net. Similarly, methanotrophs expressing soluble methane monooxygenase can co-oxidize TCP scispace.commicrobe.com. In these processes, the enzymes fortuitously transform TCP while metabolizing their primary growth substrate.

Under anaerobic conditions, some bacteria can use TCP as an electron acceptor in a process known as halorespiration microbe.comepa.gov. Reductive dechlorination of TCP by Dehalogenimonas species has been observed, leading to the formation of propene microbe.com. This process involves dichloroelimination, where two adjacent chlorine atoms are removed microbe.comeurochlor.org.

The initial and most challenging step in the aerobic degradation of TCP is the hydrolytic dehalogenation to 2,3-dichloro-1-propanol eurochlor.orgnih.gov. This reaction can be catalyzed by enzymes called haloalkane dehalogenases nih.govnih.gov.

Significant research has focused on using isolated enzymes and genetically engineered microorganisms to degrade TCP. The key enzyme in this process is haloalkane dehalogenase, which catalyzes the initial cleavage of a carbon-halogen bond nih.govnih.gov.

The haloalkane dehalogenase from Rhodococcus rhodochrous (DhaA) has been shown to have low activity with TCP nih.govasm.org. Through directed evolution, mutant versions of this enzyme have been created with significantly improved efficiency for TCP dehalogenation nih.gov.

A synthetic, multi-enzyme pathway has been constructed in vitro and in engineered bacteria to achieve complete mineralization of TCP to harmless glycerol (B35011). This pathway typically involves three enzymes muni.cz:

Haloalkane dehalogenase (e.g., DhaA) : Converts TCP to (R,S)-2,3-dichloro-1-propanol.

Haloalcohol dehalogenase (e.g., HheC) : Converts 2,3-dichloro-1-propanol to epichlorohydrin (B41342).

Epoxide hydrolase (e.g., EchA) : Converts epichlorohydrin to 3-chloropropane-1,2-diol, which is then further metabolized to glycerol.

Immobilizing these enzymes on supports has been shown to enhance their stability and allows for their use in bioreactors for treating TCP-contaminated water muni.cznih.gov. This enzyme-based system can operate at TCP concentrations that would be toxic to living microorganisms muni.cz. The degradation efficiency is pH-dependent, with optimal activity often observed in slightly alkaline conditions (pH 8.5-9.0) mdpi.com.

Future Research Trajectories for 1,1,2 Trichloropropan 1 Ol

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective synthesis methods for halogenated organic compounds is a continuous area of chemical research. For a molecule like 1,1,2-Trichloropropan-1-ol, future research could focus on developing novel catalytic systems that offer high yields and stereoselectivity, which are crucial for producing specific isomers for further study and potential application.

Current Research in Related Compounds:

Research into the synthesis of other chlorinated propanols provides a foundation for potential approaches to synthesizing this compound. For instance, studies on the catalytic asymmetric hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-phenyl-1-propanol have shown high yields and enantiomeric excess using supported iron-based chiral catalysts. ccsenet.org This suggests that catalytic hydrogenation of a suitably chlorinated ketone precursor could be a viable route.

Another area of interest is the use of dual-catalytic systems. A visible-light-mediated dual catalysis strategy has been reported for the modular synthesis of arylated chloroalkanes. cam.ac.uk This method couples diaryliodonium salts, alkenes, and a chloride source, and demonstrates the potential for developing highly specific chlorination reactions.

Furthermore, the selective chlorination of glycerol (B35011), a readily available biorenewable resource, has been explored using Brønsted acidic ionic liquids as catalysts to produce 3-chloro-1,2-propanediol. scielo.br This highlights the potential for using ionic liquids in the regioselective synthesis of chlorinated propanols.

Future Research Directions:

Future research in this area could involve:

Development of Stereoselective Catalysts: Designing catalysts that can control the stereochemistry at the two chiral centers in this compound.

Utilizing Biorenewable Feedstocks: Exploring pathways from glycerol or other bio-based materials to produce chlorinated propanols, potentially offering a more sustainable synthesis route.

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysts to enhance reaction rates and yields in the synthesis of chlorinated alcohols from precursors like 1,2,3-trichloropropane (B165214). researchgate.net

Table 1: Comparison of Catalytic Systems for Synthesis of Chlorinated Alcohols

| Catalytic System | Precursor/Reactant | Product | Key Advantages | Reference |

| Supported Iron-Based Chiral Catalysts | β-chloro-propiophenone | (S)-3-chloro-phenyl-1-propanol | High yield and enantioselectivity | ccsenet.org |

| Visible-Light-Mediated Dual Catalysis | Diaryliodonium salts, alkenes, KCl | 1-aryl, 2-chloroalkanes | Modular, accommodates various functional groups | cam.ac.uk |

| Brønsted Acidic Ionic Liquids | Glycerol, HCl | 3-chloro-1,2-propanediol | High selectivity, use of biorenewable feedstock | scielo.br |

| Pyridine (B92270) with Thionyl Chloride | 3-phenylpropanol | 1-chloro-3-phenyl propane (B168953) | High conversion efficiency, catalyst can be recycled | google.com |

Integration of Machine Learning in Predictive Chemical Research for Halogenated Alcohols

The application of machine learning (ML) in chemistry is a rapidly growing field that can accelerate the discovery and understanding of new molecules. For a compound like this compound, where experimental data is scarce, ML models could be invaluable for predicting its properties and reactivity.

Current Applications of Machine Learning:

Recent studies have demonstrated the power of ML in predicting the properties of halogenated compounds. For example, ML models have been successfully trained to predict the rotational energy barriers in halogenated aromatic alcohols using parameters like electronegativity, atomic radius, and the Hammett constant. nih.govresearchgate.net These models have shown better predictive power than traditional chemical intuition-based correlations. nih.gov

Another study utilized various ML algorithms to predict the concentration and a Halogenation Reactivity Index (HRI) for haloacetic acids in drinking water, with Random Forest and Categorical Boosting Regression models showing strong performance. researchgate.net Furthermore, a protocol named Variable Force Field (VaFF) has been developed, which uses feature learning to predict the shear viscosity of a wide range of organic liquids, including those with halogenated and alcoholic functional groups. aip.org

Future Research Directions:

For this compound, future research integrating machine learning could include:

Property Prediction: Developing ML models to predict key physicochemical properties such as boiling point, vapor pressure, and solubility, which are crucial for understanding its environmental fate and behavior.

Toxicity and Bioactivity Screening: Using Quantitative Structure-Activity Relationship (QSAR) models trained on data from other chlorinated compounds to predict the potential toxicity and biological activity of this compound.

Reaction Outcome Prediction: Building models that can predict the products and yields of reactions involving this compound under various conditions, aiding in the design of synthetic and degradation pathways.

Table 2: Machine Learning Applications in Halogenated Compound Research

| Machine Learning Application | Target Property/Outcome | Model/Method | Key Findings | Reference(s) |

| Rotational Energy Barrier Prediction | C-O bond rotation in halogenated aromatic alcohols | Density Functional Theory (DFT) and ML (caret package in R) | ML models accurately predict barriers from substituent properties. | nih.govresearchgate.net |

| Halogen Radical Reactivity Prediction | Concentration and Halogenation Reactivity Index (HRI) of haloacetic acids | Random Forest (RF), Categorical Boosting Regression (CAT) with active learning | ML models can predict the occurrence and toxicity of disinfection byproducts. | researchgate.net |

| Shear Viscosity Prediction | Viscosity of organic liquids including halogenated alcohols | Variable Force Field (VaFF) with feature learning | The model shows improved viscosity prediction for alcohols by varying force field parameters. | aip.org |

Development of Advanced Remediation Strategies for Chlorinated Organic Compounds

Chlorinated organic compounds are a significant class of environmental pollutants due to their persistence and toxicity. While specific remediation strategies for this compound have not been documented, research on the remediation of other chlorinated compounds provides a strong basis for future investigations.

Current Remediation Technologies:

A variety of remediation techniques have been developed for chlorinated organic compounds, including bioremediation, phytoremediation, and chemical degradation. nih.govscispace.com

Reductive Dechlorination: The use of zero-valent iron (ZVI) is a widely reported method for the reductive dechlorination of chlorinated ethenes and ethanes. scispace.com The efficacy of ZVI can be enhanced by creating bimetallic nanoparticles (e.g., Pd/Fe) or by using it in combination with other technologies. researchgate.net Biologically synthesized Fe0-based nanoparticles are also a promising, environmentally friendly approach. rsc.org

Bioremediation: This involves the use of microorganisms to break down contaminants. For instance, a five-step synthetic metabolic pathway has been developed for the biotransformation of 1,2,3-trichloropropane (TCP) to the harmless product glycerol, utilizing engineered enzymes. chemicke-listy.czacs.org Research has also focused on constructing recombinant bacterial strains with enhanced degradation capabilities for TCP. rug.nl One-pot reaction systems combining multiple enzymes have also been shown to effectively degrade TCP. mdpi.com

Oxidative Processes: Advanced oxidation processes, such as the Fenton reaction (using iron(II) and hydrogen peroxide), are effective in treating industrial wastewater polluted with various chlorinated organic compounds. scispace.com

Combined Approaches: Integrated strategies, such as combining adsorption with biodegradation or using groundwater circulation wells with enhanced natural attenuation, are being explored to manage complex contamination scenarios. nih.gov

Future Research Directions:

Future research on the remediation of this compound could focus on:

Screening for Degrading Microorganisms: Isolating and characterizing microbial consortia or individual strains capable of degrading this compound, both aerobically and anaerobically.

Enzymatic Degradation Pathways: Identifying and engineering enzymes, such as dehalogenases, that can initiate the breakdown of the compound. The pathways for TCP degradation to intermediates like 2,3-dichloropropane-1-ol could serve as a starting point. acs.org

Testing Advanced Oxidation and Reduction Processes: Evaluating the effectiveness of ZVI, bimetallic nanoparticles, and advanced oxidation processes for the complete mineralization of this compound.

Developing Integrated Remediation Systems: Designing and testing combined systems, such as bio-electrochemical reactors or permeable reactive barriers containing specialized biocatalysts or nanomaterials, for the in-situ remediation of sites contaminated with this compound.

Table 3: Advanced Remediation Strategies for Chlorinated Organic Compounds

| Remediation Strategy | Target Compounds | Mechanism | Key Advantages | Reference(s) |

| Nanoscale Zero-Valent Iron (nZVI) | Chlorinated ethenes, ethanes | Reductive dehalogenation | Effective for a range of chlorinated compounds | nih.govscispace.com |

| Bioremediation (Engineered Enzymes/Microbes) | 1,2,3-Trichloropropane (TCP) | Enzymatic degradation to glycerol | Complete mineralization to a harmless product | chemicke-listy.czacs.orgrug.nl |

| Fenton Reaction | Various chlorinated organic compounds | Oxidation | Rapid degradation of contaminants | scispace.com |

| Combined Adsorption and Biodegradation | Chlorinated Aliphatic Hydrocarbons (CAHs) | Physical removal followed by biological degradation | Effective for aquifer remediation | nih.gov |

| Biologically Synthesized Fe0-based Nanoparticles | Chlorinated organic compounds | Catalytic reduction | Environmentally compatible, potent reduction properties | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.